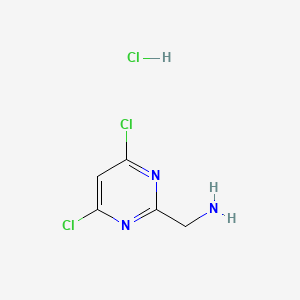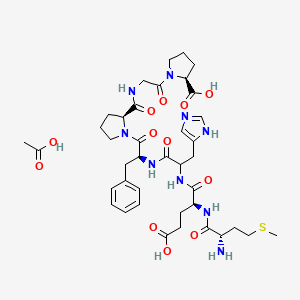
Semax acetate(80714-61-0 free base)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Semax acetate (80714-61-0 free base) is a synthetic peptide analog of adrenocorticotropic hormone (ACTH). It is known for its neuroprotective, analgesic, and anxiolytic properties . This compound has been extensively studied for its potential therapeutic applications, particularly in the fields of neuroscience and behavioral science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Semax acetate is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .
Industrial Production Methods
In industrial settings, the production of Semax acetate involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The purified peptide is then lyophilized to obtain the final product in powder form. The entire process is carried out under stringent quality control measures to ensure the purity and consistency of the product .
Analyse Des Réactions Chimiques
Types of Reactions
Semax acetate undergoes various chemical reactions, including:
Oxidation: The methionine residue in Semax acetate can be oxidized to methionine sulfoxide.
Reduction: Reduction reactions can reverse the oxidation of methionine residues.
Substitution: The peptide can undergo substitution reactions at specific amino acid residues.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) is commonly used as an oxidizing agent.
Reduction: Dithiothreitol (DTT) is often used as a reducing agent.
Substitution: Various reagents, such as N-methylmorpholine (NMM), can be used to facilitate substitution reactions.
Major Products Formed
Oxidation: Methionine sulfoxide.
Reduction: Methionine.
Substitution: Modified peptide with substituted amino acid residues.
Applications De Recherche Scientifique
Semax acetate has a wide range of scientific research applications, including:
Neuroscience: It is used to study neuroprotection, neuroplasticity, and cognitive enhancement.
Behavioral Science: It is employed in research on anxiety, depression, and stress-related disorders.
Medicine: Semax acetate is investigated for its potential therapeutic effects in conditions such as stroke, traumatic brain injury, and neurodegenerative diseases.
Industry: It is used in the development of neuroprotective agents and cognitive enhancers
Mécanisme D'action
Semax acetate exerts its effects through multiple molecular targets and pathways:
Brain-Derived Neurotrophic Factor (BDNF): It increases the expression and activation of BDNF and its receptor TrkB in the hippocampus.
Nitric Oxide (NO) Regulation: Semax acetate regulates cortical nitric oxide levels, which plays a role in neuroprotection.
Serotonergic and Dopaminergic Systems: It activates these neurotransmitter systems, contributing to its anxiolytic and antidepressant effects.
Comparaison Avec Des Composés Similaires
Semax acetate is unique compared to other peptide analogs of adrenocorticotropic hormone due to its specific sequence and properties. Similar compounds include:
ACTH (4-10): A shorter peptide fragment with similar neuroprotective properties.
Melanotan II: Another synthetic peptide with neuroprotective and analgesic properties, but with different amino acid sequences and targets.
Semax acetate stands out due to its specific sequence, which confers unique neuroprotective and cognitive-enhancing effects .
Propriétés
Formule moléculaire |
C39H55N9O12S |
|---|---|
Poids moléculaire |
874.0 g/mol |
Nom IUPAC |
acetic acid;(2S)-1-[2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C37H51N9O10S.C2H4O2/c1-57-16-13-24(38)32(50)42-25(11-12-31(48)49)33(51)43-26(18-23-19-39-21-41-23)34(52)44-27(17-22-7-3-2-4-8-22)36(54)46-15-5-9-28(46)35(53)40-20-30(47)45-14-6-10-29(45)37(55)56;1-2(3)4/h2-4,7-8,19,21,24-29H,5-6,9-18,20,38H2,1H3,(H,39,41)(H,40,53)(H,42,50)(H,43,51)(H,44,52)(H,48,49)(H,55,56);1H3,(H,3,4)/t24-,25-,26?,27-,28-,29-;/m0./s1 |
Clé InChI |
SIUVGMURDLGHSO-MMTLCEBMSA-N |
SMILES isomérique |
CC(=O)O.CSCC[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N3CCC[C@H]3C(=O)NCC(=O)N4CCC[C@H]4C(=O)O)N |
SMILES canonique |
CC(=O)O.CSCCC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)N3CCCC3C(=O)NCC(=O)N4CCCC4C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-[(E)-1,2-diphenylbut-1-enyl]phenoxy]-N,N-dimethylethanamine oxide](/img/structure/B13907501.png)
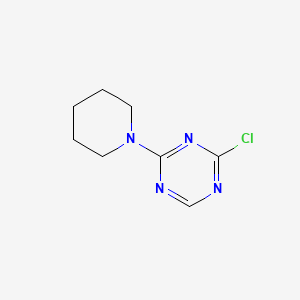
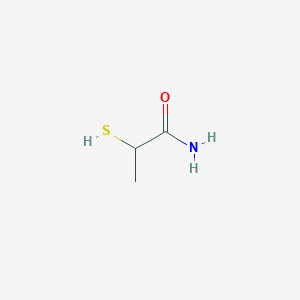
![(2S)-2-amino-N-[(3-methoxyphenyl)methyl]-3,3-dimethylbutanamide](/img/structure/B13907517.png)

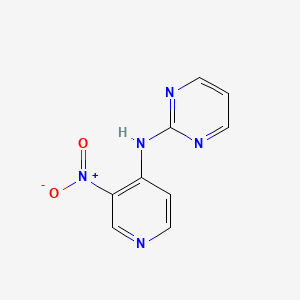
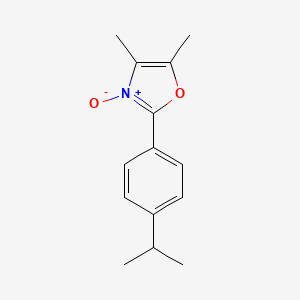
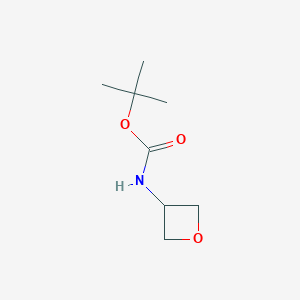
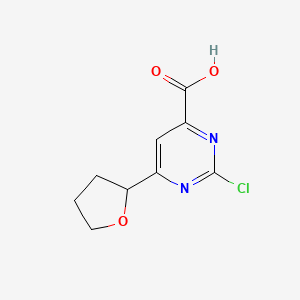
![(2R)-2-phenyl-1,2-dihydroimidazo[1,2-a]quinoline](/img/structure/B13907552.png)


